N-Benzoylnorleucine

Description

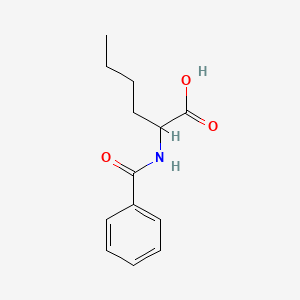

N-Benzoylnorleucine is a synthetic amino acid derivative where the α-amino group of norleucine (a linear isomer of leucine) is substituted with a benzoyl group. This modification introduces significant changes in its physicochemical properties, including increased lipophilicity due to the aromatic benzoyl moiety, which enhances membrane permeability and metabolic stability compared to unmodified norleucine .

Properties

CAS No. |

34337-14-9 |

|---|---|

Molecular Formula |

C13H17NO3 |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

2-benzamidohexanoic acid |

InChI |

InChI=1S/C13H17NO3/c1-2-3-9-11(13(16)17)14-12(15)10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3,(H,14,15)(H,16,17) |

InChI Key |

NIOMUJJKCGJROX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Analogues

N-Acetyl-D-norleucine

- Structure : Features an acetyl group instead of benzoyl.

- Properties: Lower molecular weight (≈173 g/mol) and logP (≈-0.5) compared to N-Benzoylnorleucine (estimated molecular weight ≈235 g/mol; logP ≈1.8).

- Applications: Used in metabolic studies due to its solubility in aqueous solutions, whereas this compound’s benzoyl group likely reduces water solubility but improves lipid bilayer penetration .

Benzathine Benzylpenicillin

- Structure : Contains a dibenzylethylenediamine salt.

- Key Difference: While benzathine benzylpenicillin is an antibiotic salt, this compound’s primary utility may lie in its role as a building block for peptidomimetics or enzyme inhibitors.

N-(Benzoylglycyl)glycinamide

- Structure : Benzoyl group linked to a dipeptide backbone.

- Properties: Demonstrates enhanced stability against proteolytic cleavage compared to non-acylated peptides, a feature this compound may share due to its benzoylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.